1-(4-Ethoxyphenyl)-3-(4-iodophenyl)thiourea
Overview
Description
1-(4-Ethoxyphenyl)-3-(4-iodophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of ethoxy and iodophenyl groups attached to the thiourea core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-(4-iodophenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-iodophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Synthetic Route:
- Dissolve 4-ethoxyaniline in an organic solvent.
- Add 4-iodophenyl isothiocyanate to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration.
- Purify the product by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding sulfonyl derivative using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, peracids
- Reduction: Tin(II) chloride, iron powder
- Substitution: Amines, thiols
Major Products:
- Sulfonyl derivatives (from oxidation)
- Amines (from reduction)
- Substituted thioureas (from nucleophilic substitution)
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(4-iodophenyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Agriculture: Thiourea derivatives are known for their plant growth-regulating properties and are used in the development of agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-iodophenyl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. In agriculture, it may modulate plant hormone levels, affecting growth and development.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(4-iodophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxyphenyl)-3-(4-iodophenyl)thiourea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(4-bromophenyl)thiourea: Similar structure but with a bromophenyl group instead of an iodophenyl group.
1-(4-Ethoxyphenyl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorophenyl group instead of an iodophenyl group.
Uniqueness: The presence of the ethoxy and iodophenyl groups in this compound imparts unique reactivity and properties, making it distinct from other thiourea derivatives. The iodine atom, in particular, can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-iodophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2OS/c1-2-19-14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMVWOYCBTMOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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